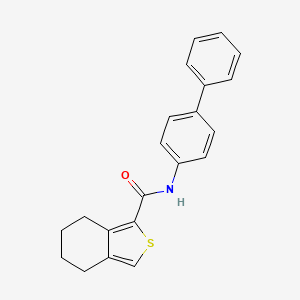![molecular formula C10H16N2O3S2 B5557281 4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)
4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide involves multi-step chemical reactions. For instance, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates can be synthesized by reacting 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, followed by hydrolysis and acylation (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of compounds related to 4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide has been studied using techniques like single-crystal X-ray diffraction. For example, a similar compound was confirmed by IR, 1H, and 13C NMR spectroscopy, and mass spectrometry, with its structure solved in a specific monoclinic space group, indicating complex molecular geometry (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of such sulfonamide compounds can vary significantly. For instance, the reactivity of sulfonamide analogs has been explored, revealing that while some analogs can undergo specific chemical reactions, others may not, depending on their structural configuration and the presence of specific functional groups (Huang, Chello, Yip, & Parham, 1980).
Physical Properties Analysis
The physical properties of sulfonamide compounds are closely related to their molecular structure. For example, polymers synthesized from certain sulfonamides exhibit specific viscosities, solubility in polar solvents, and thermal stability, which are critical for their application in various fields (Liaw & Liaw, 1997).
Chemical Properties Analysis
The chemical properties of such compounds, including their reactivity with other chemical species, are crucial for their potential applications. For instance, studies have shown that sulfonamide compounds can participate in various chemical reactions, yielding products with distinct chemical structures and properties (Deprez et al., 1995).
科学的研究の応用
Mechanochemistry in Drug Synthesis
Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide and chlorpropamide, via stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates. This demonstrates the relevance of this compound in the pharmaceutical field, particularly in drug synthesis techniques (Tan, Štrukil, Mottillo, & Friščić, 2014).
Synthesis of Pharmaceutical Derivatives
4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide can be involved in the synthesis of pharmaceutical derivatives, like Ile3-amaninamide and its diastereoisomeric sulfoxide, demonstrating its versatility in pharmaceutical chemistry (Zanotti, Birr, & Wieland, 2009).
Anticancer Compound Synthesis
This compound is significant in the synthesis of 1,4‐Naphthoquinone derivatives which have shown potent cytotoxic activity against various human cancer cell lines. Its inclusion in the synthesis of anticancer agents highlights its importance in cancer research and treatment (Ravichandiran et al., 2019).
Development of γ-Secretase Inhibitors
In Alzheimer's disease research, this compound class has been used in developing selective γ-secretase inhibitors. These inhibitors have shown potential in reducing Aβ40 levels in the brain, plasma, and cerebrospinal fluid, indicating their significance in neurodegenerative disease research (Gillman et al., 2010).
Environmental and Agricultural Applications
In environmental and agricultural sciences, studies on the photochemistry of organophosphorus herbicides, like butamifos, involve compounds structurally related to 4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide. This indicates the relevance of such compounds in understanding the environmental impact of agrochemicals (Katagi, 1993).
Material Science: Corrosion Inhibition
In material science, related compounds have been used as corrosion inhibitors for steel, demonstrating their utility in industrial applications (Tezcan et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-7(2)12-17(14,15)8-5-9(16-6-8)10(13)11-3/h5-7,12H,4H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOGUYLMKINPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)


![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)
